molecular formula C7H18Cl2N2O B13622756 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride

2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride

Cat. No.: B13622756
M. Wt: 217.13 g/mol
InChI Key: NUBAEBAVHIFBRP-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride is a synthetic organic compound featuring a unique azetidine core. The azetidine ring, a four-membered saturated heterocycle, is substituted at the 3-position with an aminomethyl group (-CH2NH2) and a methyl group (-CH3). A hydroxyl-containing ethyl chain (-CH2CH2OH) is also attached to this position. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

2-[3-(aminomethyl)-1-methylazetidin-3-yl]ethanol;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-9-5-7(4-8,6-9)2-3-10;;/h10H,2-6,8H2,1H3;2*1H

InChI Key

NUBAEBAVHIFBRP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(CCO)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound .

Industrial Production Methods: In industrial settings, the production of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used .

Common Reagents and Conditions: Common reagents used in the reactions of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride depend on the specific reaction and reagents used.

Scientific Research Applications

2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and products .

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The azetidine ring in the target compound is smaller and more strained than the adamantane (tricyclic) or benzodiazol (bicyclic aromatic) cores in other compounds. This strain may enhance reactivity or binding specificity compared to bulkier analogs .

Solubility and Salt Forms :

  • All compounds except Estilefrine are dihydrochlorides, improving solubility in aqueous media. Berotralstat’s explicit solubility at pH ≤4 aligns with typical salt behavior under acidic conditions .

Functional Group Diversity: The target compound’s aminomethyl and ethanol groups provide hydrogen-bonding sites, analogous to Estilefrine’s hydroxyl and ethylamino moieties . However, the azetidine’s compact structure may reduce metabolic degradation compared to linear chains.

Biological Activity

2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride is a chemical compound characterized by its unique azetidine ring structure and amino alcohol functionality. This compound, with a molecular formula of C7_7H18_{18}Cl2_2N2_2O, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The dihydrochloride salt form enhances its solubility, making it suitable for various biological applications.

Structural Features

The compound features a 1-methylazetidine moiety with an aminomethyl group attached to the 3-position, linked to an ethan-1-ol chain. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Property Value
Molecular FormulaC7_7H18_{18}Cl2_2N2_2O
Molecular Weight217.13 g/mol
CAS Number2728520-59-8

Biological Activity

Research indicates that compounds containing azetidine rings often exhibit significant biological activity. Preliminary studies suggest that 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pharmacological Properties

The compound's biological activity may include:

  • Neurotransmitter Receptor Interaction : Potential binding affinity to various neurotransmitter receptors, which could influence neurological functions.
  • Enzymatic Activity Modulation : Possible effects on enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Comparative Analysis

To better understand the uniqueness of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Key Features Similarity
1-(1-Methylazetidin-3-yl)methanamine dihydrochlorideC7_7H18_{18}Cl2_2NLacks hydroxyl groupHigh
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochlorideC8_8H18_{18}Cl2_2NContains dimethyl substitutionHigh
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochlorideC8_8H14_{14}Cl2_2NSpirocyclic structureModerate
N,N-Dimethyl-3-azetidinemethanamineC7_7H16_{16}Cl2_2NDimethylated nitrogenModerate

Uniqueness : The presence of both an amino and hydroxyl group in 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride distinguishes it from other azetidine derivatives, enhancing its biological activity and solubility profile.

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